1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-
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Overview
Description
1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-: is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a fused imidazole and pyridine ring system, contributes to its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as imidacloprid, are known to target neuro-active receptors
Mode of Action
For instance, imidacloprid, a neonicotinoid, acts as an antagonist at neuro-active receptors .
Biochemical Pathways
For example, imidacloprid, a neonicotinoid, affects the signaling pathways of neuro-active receptors .
Result of Action
For example, imidacloprid, a neonicotinoid, has been found to inhibit histamine-induced contractions and platelet-activating factor-induced platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- typically involves the construction of the imidazopyridine skeleton from readily available starting materials. One common method involves the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine, followed by reduction of the nitro group to form 2,3-diaminopyridine . This intermediate can then undergo cyclization reactions to form the imidazopyridine core.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of environmentally benign solvents such as water and isopropanol has been reported . Additionally, the use of recyclable catalysts like Al3±exchanged K10 clay has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon, Raney nickel, and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve the use of primary amines and aldehydes under basic conditions.
Major Products: The major products formed from these reactions include functionalized imidazopyridines with diverse substituents, which can be further utilized in various applications .
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a modulator of biological receptors and enzymes.
Comparison with Similar Compounds
2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide: Known for its anticonvulsant and anxiolytic properties.
Sulmazole: Acts as a cardiotonic agent.
Rimegepant: Approved for the treatment of migraines.
Telcagepant: Investigational drug for migraine treatment.
Uniqueness: 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- stands out due to its dual inhibitory action on FLT3 and aurora kinases, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
6-chloro-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOZSJPEUQWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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